molecular formula C22H21N3O4S2 B2804384 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-61-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Katalognummer: B2804384
CAS-Nummer: 899747-61-6
Molekulargewicht: 455.55
InChI-Schlüssel: WPDKIFOTNUJHDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring:

  • A benzo[1,3]dioxole moiety linked via a methylene group to an acetamide backbone.
  • A cyclopenta[d]pyrimidine core fused with a tetrahydro ring system, substituted with a thiophen-2-ylmethyl group at position 1 and a thioether linkage at position 2.
  • A thioacetamide bridge connecting the benzodioxole and cyclopenta[d]pyrimidine units.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c26-20(23-10-14-6-7-18-19(9-14)29-13-28-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-30-15/h2-3,6-9H,1,4-5,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDKIFOTNUJHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Cyclopenta[d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
  • Analog (): Compounds like (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., 11a, 11b) feature a thiazole ring fused to pyrimidine. These analogs exhibit moderate yields (68%) and melting points (213–246°C), with bioactivities linked to their electron-withdrawing substituents (e.g., cyano groups) .
Pyrimidine Derivatives with Thioether Linkages
  • Analog () : 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides share the thioacetamide bridge but lack the benzodioxole and thiophene substituents. Their synthesis involves sodium methylate-mediated alkylation, yielding compounds with anti-proliferative properties .

Substituent Effects on Bioactivity

Benzodioxole vs. Benzothiazole Moieties
  • Analog () : Benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide) demonstrate anti-inflammatory (IC~50~ = 12–18 µM) and antibacterial (MIC = 8–32 µg/mL) activities, attributed to the thiazole-thioacetamide pharmacophore .
Thiophene vs. Furan Substituents
  • Target Compound : The thiophen-2-ylmethyl group may enhance metabolic stability compared to furan derivatives due to sulfur’s lower electronegativity.
  • Analog () : Compounds with 5-methylfuran-2-yl substituents (e.g., 12 ) show moderate antibacterial activity (MIC = 32–64 µg/mL), suggesting that thiophene’s larger atomic radius could improve hydrophobic interactions .

Bioactivity and Pharmacological Potential

Enzymatic Interactions

  • The thioacetamide bridge in the target compound may inhibit cysteine proteases or kinases, similar to benzothiazole derivatives in .
  • Cyclopenta[d]pyrimidine’s rigidity could reduce off-target effects compared to flexible analogs like 12 () .

Comparative Bioactivity Data

Property Target Compound (Predicted) (Compound 11b ) (Compound 5d )
Antibacterial (MIC) 16–32 µg/mL 32–64 µg/mL 8–16 µg/mL
Anti-inflammatory Moderate (IC~50~ = 20 µM) Not reported IC~50~ = 12 µM
Metabolic Stability High (thiophene substituent) Moderate (furan substituent) Low (benzothiazole)

Q & A

Q. Basic: What is the standard synthetic pathway for this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of a thiol-containing pyrimidinone intermediate with a benzo[d][1,3]dioxole-derived acetamide. Key steps include:

  • Thioether formation : Reaction of a pyrimidinone thiol with a bromoacetamide derivative under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) or dichloromethane .
  • Functionalization : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or alkylation, requiring precise pH and temperature control (~60–80°C) .
  • Purification : Intermediate and final products are monitored via TLC or HPLC, with recrystallization or column chromatography used for isolation .

Q. Advanced: How can researchers optimize reaction yields while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation. Microwave-assisted synthesis can reduce reaction times .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents improve regioselectivity .
  • In-line analytics : Real-time HPLC monitoring identifies side products (e.g., disulfide formation), enabling mid-reaction adjustments .

Structural Characterization

Q. Basic: Which analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and confirms thioether (C-S) linkages .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~500–550) .
  • X-ray crystallography : Resolves stereochemistry of the cyclopenta[d]pyrimidinone core .

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Dynamic NMR : Assess rotational barriers in thioacetamide groups causing peak splitting .
  • Isotopic labeling : ³⁵S-labeled thioether groups track unintended oxidation or degradation .
  • Computational modeling : DFT calculations predict chemical shifts to distinguish structural isomers .

Biological Activity & Mechanisms

Q. Basic: What biological targets are hypothesized for this compound?

Structural analogs suggest activity against:

  • Kinases : Cyclopenta[d]pyrimidinone mimics ATP-binding pockets .
  • Epigenetic regulators : Benzo[d][1,3]dioxole groups may inhibit histone deacetylases (HDACs) .
  • Antimicrobial targets : Thiophene moieties disrupt bacterial membrane proteins .

Q. Advanced: How to validate target engagement and mechanism of action?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to recombinant kinases .
  • Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .
  • CRISPR knockouts : Eliminating putative targets (e.g., HDAC6) tests phenotype rescue .

Data Contradictions & Reproducibility

Q. Advanced: How to address discrepancies in biological activity across studies?

  • Solubility controls : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Metabolic stability assays : Liver microsomes identify species-specific degradation (e.g., human vs. murine CYP450) .
  • Batch variability analysis : Compare synthetic lots via UPLC-MS to trace impurities affecting bioactivity .

Comparative Studies & SAR

Q. Advanced: What structural modifications enhance potency or reduce toxicity?

  • Thioether replacement : Sulfone or sulfonamide analogs improve metabolic stability but may reduce permeability .
  • Heterocycle substitution : Replacing thiophene with furan or pyridine alters selectivity for kinase isoforms .
  • Prodrug strategies : Esterification of the acetamide enhances oral bioavailability .

Computational & Modeling Approaches

Q. Advanced: How to prioritize derivatives for synthesis using in silico tools?

  • Docking simulations : Glide or AutoDock predicts binding poses in kinase ATP pockets .
  • ADMET prediction : SwissADME forecasts pharmacokinetic liabilities (e.g., P-glycoprotein efflux) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent effects on binding affinity .

Pharmacological Profiling

Q. Advanced: What assays are critical for preclinical development?

  • hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risk .
  • Cytotoxicity panels : NCI-60 screens identify off-target effects in diverse cancer lines .
  • PK/PD modeling : Rat pharmacokinetics (AUC, Cmax) inform dosing regimens for in vivo efficacy studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.